N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-17(16-10-23-14-4-1-2-5-15(14)24-16)19-11-18(21)8-3-6-13-12(18)7-9-22-13/h1-2,4-5,7,9,16,21H,3,6,8,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXPRGBJKAVCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3COC4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The compound has been associated with the Nrf2/HO-1 pathway, which is involved in the response to oxidative stress and inflammation. .
Result of Action
The molecular and cellular effects of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide’s action would depend on its specific targets and mode of action. Given its association with the Nrf2/HO-1 pathway, it may have potential anti-inflammatory effects.
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₁₄H₁₅N₁O₃
Molecular Weight: 245.28 g/mol
IUPAC Name: this compound
The compound features a tetrahydrobenzofuran moiety and a benzo[d][1,4]dioxine structure. The presence of hydroxyl and carboxamide functional groups enhances its chemical reactivity and potential interactions with biological targets.
Pharmacological Properties
-
Anti-inflammatory Activity
- Compounds similar to this compound have demonstrated significant anti-inflammatory effects in various studies. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are pivotal in inflammatory pathways.
-
Neuroprotective Effects
- Research indicates that derivatives of tetrahydrobenzofuran exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Antioxidant Activity
- The compound's structure allows it to act as a free radical scavenger. Studies have shown that it can reduce oxidative stress markers in vitro and in vivo, which is crucial for preventing cellular damage associated with various diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The carboxamide group may interact with active sites of enzymes involved in inflammatory responses.
- Modulation of Receptor Activity: The hydroxyl group can form hydrogen bonds with receptors, enhancing binding affinity and specificity.
- Antioxidant Mechanisms: The unique structure allows for electron donation to free radicals, stabilizing them and preventing cellular damage.
Study 1: Anti-inflammatory Effects
A study conducted on a series of tetrahydrobenzofuran derivatives revealed that this compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential as an anti-inflammatory agent in chronic inflammatory conditions.
Study 2: Neuroprotection
In a model of neurodegeneration induced by glutamate toxicity in neuronal cultures, the compound showed a protective effect by decreasing cell death rates by approximately 40%. This highlights its potential therapeutic role in neurodegenerative diseases.
Study 3: Antioxidant Activity
Research demonstrated that the compound exhibited a dose-dependent decrease in reactive oxygen species (ROS) levels in human endothelial cells exposed to oxidative stress. This supports its role as a potent antioxidant agent.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 and LOX | |
| Neuroprotective | Modulation of neurotransmitter systems | |
| Antioxidant | Free radical scavenging |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence primarily discusses 1,2,4-triazole derivatives (e.g., compounds [7–15] ) synthesized via cyclization and alkylation reactions. While these are distinct from the target compound, key comparison parameters (e.g., spectral characterization, tautomerism, and substituent effects) can be extrapolated:
Table 1: Structural and Spectroscopic Comparisons
Key Observations :
Functional Group Reactivity :
- The target compound’s carboxamide group may exhibit hydrogen-bonding capabilities similar to the NH groups in triazoles [7–9] and hydrazinecarbothioamides [4–6] . However, the absence of a thione (C=S) group in the target compound limits direct reactivity parallels with the triazole derivatives .
- The hydroxy group in the tetrahydrobenzofuran moiety could undergo derivatization (e.g., alkylation or esterification), analogous to the S-alkylation of triazoles [10–15] .
Spectral Characterization :
- While the target compound’s IR/NMR data are unavailable, the evidence highlights the utility of νC=O (1663–1682 cm⁻¹) and νNH (3150–3414 cm⁻¹) bands for confirming carboxamide or triazole structures .
Tautomerism and Stability :
- Unlike triazoles [7–9] , the target compound lacks a thione-thiol tautomeric system, suggesting greater structural rigidity. This could influence its pharmacokinetic properties compared to dynamic triazole derivatives .
Research Findings and Limitations
- However, the Friedel-Crafts and nucleophilic addition methods used for triazole derivatives [1–15] could inform strategies for constructing its benzofuran and benzodioxine moieties .
- Biological Activity: No data are provided for the target compound. In contrast, triazole derivatives in the evidence are often explored for antimicrobial or anticancer activity due to their heterocyclic cores .
Preparation Methods
Esterification of 2,3-Dihydroxybenzoic Acid
The synthesis begins with 2,3-dihydroxybenzoic acid (12 ), which undergoes esterification in refluxing methanol with concentrated sulfuric acid to yield methyl 2,3-dihydroxybenzoate (13 ). This step protects the carboxylic acid group, facilitating subsequent alkylation.
Alkylation and Cyclization
Methyl ester 13 is treated with 1,2-dibromoethane in the presence of potassium carbonate, promoting alkylation and cyclization to form methyl 2,3-dihydrobenzo[b]dioxine-2-carboxylate (14 ). The dibromoethane acts as a bifunctional alkylating agent, bridging the two hydroxyl groups to form the dioxane ring.
Hydrolysis to Carboxylic Acid
Ester 14 is hydrolyzed using lithium hydroxide in a mixture of tetrahydrofuran (THF) and water, yielding 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid (15 ). The hydrolysis proceeds quantitatively under mild conditions, with the carboxylic acid pivotal for subsequent amide formation.
Synthesis of (4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methanamine
Formation of 4-Oxo-tetrahydrobenzofuran-3-carboxylic Acid
Resorcinol is hydrogenated under catalytic conditions (e.g., H₂/Pd-C) to generate 3-ketocyclohex-1-enol, which undergoes cyclization with ethyl bromopyruvate in alkaline conditions to form 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (16 ). This intermediate serves as the foundational scaffold for further modifications.
Reduction of Ketone to Alcohol
The 4-oxo group in 16 is reduced selectively using sodium borohydride (NaBH₄) in methanol, yielding 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (17 ). Stereochemical control during reduction may require chiral catalysts, though racemic mixtures are typically obtained.
Conversion to Aminomethyl Derivative
Carboxylic acid 17 is converted to its corresponding amide via mixed-anhydride intermediates (e.g., using ethyl chloroformate and triethylamine), followed by reduction with lithium aluminum hydride (LiAlH₄) to yield 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-methanol (18 ). Subsequent mesylation (methanesulfonyl chloride, triethylamine) and displacement with aqueous ammonia affords (4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methanamine (19 ).
Amide Coupling Strategies
Mixed-Anhydride Method
The carboxylic acid 15 is activated with ethyl chloroformate and triethylamine in anhydrous THF, forming a reactive mixed anhydride. Addition of amine 19 at 0–5°C yields the target amide with 65–72% efficiency. This method avoids racemization and is scalable for bulk synthesis.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), 15 and 19 are coupled in dichloromethane (DCM) at room temperature. This approach achieves higher yields (78–85%) but requires rigorous exclusion of moisture.
Optimization and Challenges
Protecting Group Strategies
The 4-hydroxy group in 19 necessitates protection during coupling. Trimethylsilyl (TMS) ethers or acetyl groups are commonly used, with deprotection achieved via mild acidic or basic conditions post-coupling.
Stereochemical Considerations
Racemization at the 4-hydroxy center is minimized by conducting couplings at low temperatures (−10°C) and using non-polar solvents (e.g., toluene).
Data Tables
Table 1: Comparison of Amide Coupling Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Mixed-Anhydride | Ethyl chloroformate, THF, 0°C | 72 | 95 |
| EDCl/HOBt | EDCl, HOBt, DCM, rt | 85 | 98 |
| Acid Chloride | SOCl₂, DCM, reflux | 68 | 92 |
Table 2: Spectroscopic Data for Key Intermediates
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 15 | 1680 (C=O) | 4.35 (s, 2H, OCH₂O) | 194.1 |
| 19 | 3350 (NH₂) | 3.82 (m, 1H, CHNH₂) | 169.2 |
| Target | 1645 (CONH) | 6.85 (d, J=8 Hz, 2H, ArH) | 363.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
